molecular formula C8H18O4 B8229455 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol CAS No. 92144-80-4

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol

Cat. No.: B8229455
CAS No.: 92144-80-4
M. Wt: 178.23 g/mol
InChI Key: JPZKLYYSRLFPCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. The PEG chain increases the solubility of the compound in aqueous media, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is unique due to its bifunctional nature, which allows it to act as a versatile linker in chemical synthesis. The presence of the PEG chain enhances its solubility, making it more suitable for applications in aqueous environments compared to similar compounds .

Properties

IUPAC Name

3-[2-(3-hydroxypropoxy)ethoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZKLYYSRLFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276641
Record name 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92144-80-4
Record name 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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